molecular formula ¹³C₆H₆N₂O B1156974 Nicotinamide-13C6

Nicotinamide-13C6

Cat. No.: B1156974
M. Wt: 128.08
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Tracers in Contemporary Biochemical Research

Stable isotope tracers are indispensable tools in modern physiological and biochemical research, providing unparalleled insights into the dynamic nature of metabolic pathways. nih.govckisotopes.com Unlike radioactive isotopes, stable isotopes (such as ¹³C, ¹⁵N, ²H, and ¹⁸O) are non-radioactive and naturally occurring, making them safe for use in a wide range of studies, including those involving human subjects. nih.govckisotopes.commaastrichtuniversity.nl The fundamental principle of their use is that these heavier isotopes can be incorporated into metabolic substrates (like glucose, amino acids, or fatty acids) and their journey, or "trace," can be followed as they are metabolized by the body. nih.govnih.gov

The ability to distinguish the labeled tracer from its endogenous, unlabeled counterpart (the "tracee") via mass spectrometry allows for the quantification of metabolic fluxes—the rates of reactions within a metabolic network. maastrichtuniversity.nlnih.gov This has revolutionized the study of metabolism, moving beyond static measurements of metabolite concentrations to a dynamic understanding of pathway activity. eurisotop.com Researchers employ stable isotope tracers to investigate a broad spectrum of metabolic processes and their roles in health and disease, including cancer, diabetes, obesity, and neurodegenerative disorders like Alzheimer's and Parkinson's disease. isotope.com They are crucial for determining how metabolic pathways are altered by genetic modifications, disease states, or therapeutic interventions. nih.gov

Fundamental Role of Carbon-13 Labeling in Nicotinamide (B372718) for Precision Metabolic Investigations

The specific labeling of nicotinamide with six carbon-13 atoms (Nicotinamide-¹³C₆) provides a powerful method for investigating the intricacies of NAD+ metabolism. biosynth.com NAD+ is a critical coenzyme in cellular redox reactions and a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in signaling and DNA repair. biosynth.comahajournals.org By introducing ¹³C₆-labeled nicotinamide into a biological system, scientists can precisely track how it is used to synthesize NAD+ and other related metabolites. biosynth.commedchemexpress.com

This technique is central to understanding the various NAD+ biosynthetic pathways, such as the salvage pathway, where nicotinamide is recycled to form NAD+. ahajournals.orgsemanticscholar.org For instance, studies using labeled nicotinamide have helped to quantify the relative contributions of different salvage and de novo synthesis pathways to the total NAD+ pool in various cells and tissues. nih.govnih.gov Using mass spectrometry, researchers can detect the incorporation of the ¹³C label into NAD+, nicotinamide mononucleotide (NMN), and other downstream metabolites. semanticscholar.orgnih.gov This allows for the detailed mapping of metabolic fluxes and provides critical information on how these pathways are regulated and how they respond to physiological changes or disease. biosynth.comwellcomeopenresearch.org This precision is vital for identifying potential targets for therapies aimed at modulating metabolic disorders. biosynth.com

Evolution of Isotopic Tracing Methodologies in Systems Biology

The use of isotopic tracers has evolved significantly since their initial applications. nih.gov Early studies focused on tracking the fate of a single labeled substrate to understand a specific pathway, such as protein turnover. nih.govckisotopes.com However, the advent of high-resolution mass spectrometry—including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS)—has dramatically expanded the scope and complexity of tracer experiments. nih.govnih.govnih.gov

Contemporary approaches, often integrated within the field of systems biology, allow for the simultaneous tracking of multiple tracers and the analysis of a wide array of labeled metabolites. This has given rise to the field of metabolomics and metabolic flux analysis (MFA), which aim to provide a comprehensive, system-wide view of metabolism. nih.govnih.goveurisotop.com Researchers can now use tracers like Nicotinamide-¹³C₆ in combination with other labeled nutrients, such as ¹³C-glucose or ¹⁵N-amino acids, to build detailed maps of interconnected metabolic networks. nih.govpnas.org Furthermore, the integration of stable isotope tracing with other 'omic' technologies, like proteomics and genomics, allows for a multi-layered understanding of cellular regulation. nih.gov Recent advances in spatial metabolomics are also beginning to allow for the analysis of metabolite labeling within the architectural context of tissues, promising even greater insight into metabolic processes in health and disease. embopress.org

Research Findings and Data Tables

Properties of Nicotinamide-13C6

The physical and chemical properties of this compound are essential for its application in research.

PropertyValueSource
Chemical Formula¹³C₆H₆N₂O biosynth.com
Molecular Weight128.08 g/mol biosynth.comisotope.com
Unlabeled CAS No.98-92-0 biosynth.comisotope.com
AppearanceNeat/Individual Solid isotope.com
Chemical Purity≥98% isotope.com
Isotopic Purity99% for ¹³C isotope.com

Applications in Metabolic Pathway Analysis

Nicotinamide-¹³C₆ and other labeled nicotinamide forms are instrumental in dissecting the complex pathways of NAD+ biosynthesis. Research studies have utilized these tracers to quantify the flux through distinct metabolic routes.

Research FocusKey FindingTracer Used (Example)Organism/SystemSource
NAD+ Synthesis Pathways Quantified the relative contributions of salvage and de novo NAD+ synthesis.[¹³C₃¹⁵N₁]-nicotinamideS. cerevisiae & HepG2 cells nih.gov
Whole-Body NAD+ Homeostasis Showed that orally administered NMN is largely converted to nicotinamide before being used for NAD+ synthesis in most tissues.Triple-isotopically labeled NMNMice semanticscholar.org
Skeletal Muscle Energy Metabolism Demonstrated that NAD+ depletion alters central carbon metabolism, increasing aspartate production, a change reversible by NAD+ repletion.[1,2-¹³C] D-glucoseSkeletal muscle myotubes wellcomeopenresearch.org
Host-Microbiota NAD+ Metabolism Revealed a symbiotic relationship where gut microbiota use host-derived nicotinamide and, in return, produce nicotinic acid for host NAD+ synthesis.Isotope-labeled nicotinamideMice nih.gov

Properties

Molecular Formula

¹³C₆H₆N₂O

Molecular Weight

128.08

Synonyms

3-(Aminocarbonyl)pyridine-13C6;  3-Amidopyridine-13C6;  3-Carbamoylpyridine-13C6;  3-Pyridinecarboxylic Acid Amide-13C6;  Aminicotin-13C6;  Benicot-13C6;  Delonin Amide-13C6;  Dipegyl-13C6;  NAM-13C6;  NSC 13128-13C6;  NSC 27452-13C6;  Niacinamide-13C6;  Niavit

Origin of Product

United States

Synthesis and Isotopic Enrichment Methodologies of Nicotinamide 13c6

Methodologies for Carbon-13 Isotope Incorporation

The introduction of carbon-13 isotopes into the nicotinamide (B372718) molecule is a meticulous process that can be achieved through various synthetic strategies. The goal is to replace the naturally occurring carbon-12 atoms with their heavier, non-radioactive carbon-13 counterparts.

Advanced Chemical Synthetic Routes for High Enrichment

The total chemical synthesis of Nicotinamide-13C6 with high isotopic enrichment typically starts from a simple, commercially available precursor that is already enriched with carbon-13. One common strategy involves the use of 13C-labeled pyridine (B92270) as a starting material. The synthesis of pyridine and its derivatives can be achieved through various organic reactions, including cycloaddition and condensation reactions.

A plausible synthetic route for this compound would involve the following conceptual steps:

Synthesis of a 13C-labeled Pyridine Precursor: This often begins with small, simple molecules fully labeled with 13C.

Functionalization of the Pyridine Ring: Introduction of a carboxyl group or a precursor to the carboxamide group at the 3-position of the 13C-labeled pyridine ring.

Formation of the Amide: Conversion of the carboxylic acid or its derivative into the primary amide, nicotinamide.

The specific reagents and reaction conditions are optimized to ensure high yields and to maintain the integrity of the isotopic labeling throughout the synthetic sequence. High isotopic enrichment, often exceeding 99%, is achievable through these multi-step chemical syntheses.

Chemo-Enzymatic Synthesis Approaches for Specific Labeling Patterns

Chemo-enzymatic methods offer a powerful alternative for the synthesis of isotopically labeled compounds, often providing high specificity and milder reaction conditions. While direct enzymatic synthesis of this compound is less common, enzymes play a crucial role in the synthesis of related labeled biomolecules, and these principles can be applied. For instance, enzymatic reactions can be used to incorporate labeled precursors into larger molecules like nicotinamide adenine (B156593) dinucleotide (NAD+).

A relevant chemo-enzymatic strategy involves the use of enzymes that can catalyze the exchange of the nicotinamide moiety in NAD+ with an isotopically labeled nicotinamide. For example, ADP-ribosylcyclase can catalyze a "base exchange" reaction, leading to the formation of NAD+ with a 13C-labeled nicotinamide group. Subsequent enzymatic degradation of this labeled NAD+ could then yield the desired this compound. This approach is particularly useful for producing specifically labeled patterns if a selectively labeled nicotinamide precursor is used.

Characterization and Verification of Isotopic Purity and Labeling Pattern

Once synthesized, the this compound must be rigorously characterized to confirm its chemical identity, isotopic purity, and the specific positions of the carbon-13 labels. The primary analytical techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry is instrumental in determining the molecular weight of the synthesized compound, which will be higher than that of unlabeled nicotinamide due to the presence of six 13C atoms. The isotopic distribution pattern in the mass spectrum provides a direct measure of the isotopic enrichment.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

ParameterUnlabeled NicotinamideThis compound
Molecular FormulaC6H6N2O¹³C6H6N2O
Monoisotopic Mass122.0480 g/mol 128.0682 g/mol
Isotopic PurityNot Applicable>99%

Note: The monoisotopic mass is calculated using the mass of the most abundant isotope of each element.

Considerations for Maintaining Isotopic Integrity and Stability in Storage and Handling

The stability of this compound is crucial for its use as a reliable standard. As a stable isotope-labeled compound, it is not radioactive and does not undergo radioactive decay. However, like its unlabeled counterpart, it is susceptible to chemical degradation.

Storage: For long-term stability, this compound should be stored in a cool, dry, and dark place. It is often recommended to store the solid compound at -20°C. Solutions of nicotinamide should be prepared fresh, and if storage is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) to minimize degradation. Aqueous solutions of related nicotinamide cofactors are known to be labile in alkaline conditions.

Handling: Standard laboratory practices for handling chemical compounds should be followed. This includes using appropriate personal protective equipment such as gloves and safety glasses. While carbon-13 is a stable isotope and poses no radiological hazard, the chemical properties of nicotinamide itself should be considered.

By adhering to these synthesis, characterization, and storage protocols, high-purity this compound can be reliably produced and utilized as an indispensable tool in scientific research.

Advanced Analytical Techniques for Detection and Quantification of Nicotinamide 13c6 and Its Metabolites

Mass Spectrometry (MS)-Based Methodologies

Mass spectrometry stands as the cornerstone for the analysis of Nicotinamide-13C6 and its metabolic products due to its high sensitivity, specificity, and ability to differentiate between isotopically labeled and unlabeled compounds. Various MS-based platforms are utilized to achieve comprehensive metabolic profiling, targeted quantification, and flux analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Metabolite Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary technique for the detailed analysis of this compound and its metabolites in complex biological matrices. researchgate.net This approach combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry.

Targeted quantification using LC-MS/MS allows for the precise measurement of this compound and its known metabolites. This is typically achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, specific precursor-to-product ion transitions for each analyte are monitored, providing high selectivity and sensitivity. The mass shift of +6 Da in this compound and its subsequent metabolites, compared to their unlabeled counterparts, allows for unambiguous identification and quantification.

A study detailing a rapid and robust LC-MS/MS method for the simultaneous analysis of nicotinic acid (NA) and nicotinamide (B372718) (NAM) in human serum utilizes 13C6-labeled internal standards for accurate quantification. The MRM transitions for the analytes and their labeled internal standards are crucial for the specificity of the method. fourwaves.com

Table 1: Illustrative LC-MS/MS MRM Transitions for Nicotinamide and its 13C6-Labeled Internal Standard (Note: This table is based on established methods for nicotinamide analysis and adapted for this compound. Specific transitions may vary based on instrumentation and experimental conditions.)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nicotinamide123.180.120
This compound129.185.120

This targeted approach enables the accurate determination of the concentrations of both the administered labeled compound and its unlabeled endogenous pool, providing critical data for pharmacokinetic and metabolic studies.

The use of this compound as a tracer allows researchers to follow the metabolic fate of nicotinamide and assess the dynamics of its conversion into various downstream metabolites, such as nicotinamide adenine (B156593) dinucleotide (NAD+). By monitoring the appearance of the 13C6 label in these metabolites over time, the rates of synthesis and turnover can be determined.

For instance, after administration of this compound, the incorporation of the 13C6-label into the NAD+ pool can be monitored by LC-MS/MS. The ratio of labeled to unlabeled NAD+ provides a direct measure of the contribution of the exogenous nicotinamide to the total NAD+ pool.

Table 2: Hypothetical Data on the Isotopic Enrichment of NAD+ Following this compound Administration (Note: This table presents a conceptual representation of data that could be obtained from a tracer study to illustrate the assessment of metabolite interconversion.)

Time Point (hours)Unlabeled NAD+ (Endogenous) Peak Area13C6-Labeled NAD+ Peak Area% Labeled NAD+
01,000,00000%
2950,00050,0005%
6800,000200,00020%
12600,000400,00040%
24400,000600,00060%

Such studies are crucial for understanding how different physiological or pathological conditions affect NAD+ metabolism.

One of the most critical applications of this compound is its use as an internal standard in quantitative bioanalysis. medchemexpress.com An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the mass spectrometer. Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in LC-MS/MS assays. nih.gov

By adding a known amount of this compound to a biological sample at the beginning of the sample preparation process, it can compensate for variations in sample extraction, handling, and instrument response. The ratio of the peak area of the endogenous, unlabeled nicotinamide to the peak area of the this compound internal standard is used to calculate the precise concentration of the endogenous analyte.

A study developing a double isotope-mediated LC-MS/MS methodology for the absolute quantification of nicotinamide mononucleotide (NMN) highlights the importance of using stable isotopic standards to correct for matrix effects and trace the fate of the analyte during sample processing. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of stable isotope enrichment. mdpi.com While less commonly used for the direct analysis of intact nicotinamide and its polar metabolites due to their low volatility, GC-MS excels in analyzing smaller, derivatized fragments, which can provide valuable information on isotopic labeling patterns.

For isotopic enrichment analysis, metabolites are often chemically derivatized to increase their volatility and thermal stability for GC separation. The subsequent mass analysis can determine the extent of 13C incorporation into specific metabolites. This is particularly useful in metabolic flux analysis where the distribution of isotopes within a molecule can reveal the activity of different metabolic pathways.

A comparative study of different GC-MS instruments for stable isotope tracing using [U-13C6] d-glucose demonstrated the capability of these systems to perform 13C-based stable isotope ratio enrichment studies for primary metabolites. mdpi.com

Table 3: Representative Data from a GC-MS Isotopic Enrichment Analysis (Note: This table provides a conceptual example of how GC-MS data on isotopic enrichment might be presented. The specific fragments and enrichment levels would depend on the experiment.)

Metabolite Fragment (Derivatized)Mass IsotopomerRelative Abundance (Control)Relative Abundance (13C6-Nicotinamide Labeled)
Fragment X of a Nicotinamide MetaboliteM+095%40%
M+14%10%
M+6<1%50%

Direct Infusion High-Resolution Mass Spectrometry (DI-HRMS) for Rapid Metabolic Flux Mapping

Direct Infusion High-Resolution Mass Spectrometry (DI-HRMS) is a high-throughput technique that allows for the rapid profiling of metabolites in biological samples without prior chromatographic separation. nih.gov When combined with the use of stable isotope tracers like this compound, DI-HRMS can be a powerful tool for mapping metabolic flux.

In a typical DI-HRMS experiment, the sample extract is directly infused into the high-resolution mass spectrometer. The instrument's high mass accuracy and resolution enable the differentiation of various isotopologues of metabolites based on their precise mass-to-charge ratios. This allows for a rapid snapshot of the incorporation of the 13C label from this compound into a wide range of downstream metabolites.

A study on DI-HRMS for rapid metabolic flux mapping demonstrated its utility in tracing the fate of isotopically labeled substrates in cultured cells and organoids. nih.gov

Table 4: Conceptual Output from a DI-HRMS Metabolic Flux Experiment (Note: This table illustrates the type of high-throughput data that can be generated with DI-HRMS for metabolic flux analysis.)

MetaboliteUnlabeled (M+0) Intensity13C6-Labeled (M+6) IntensityFold Change in Labeled Fraction
Nicotinamide Riboside (NR)5.2e52.1e528.5
Nicotinamide Mononucleotide (NMN)3.8e54.5e554.2
NAD+1.2e68.9e542.1
N-methylnicotinamide (MNA)1.5e53.2e598.7

While DI-HRMS provides rapid and comprehensive data, it lacks the isomeric separation provided by chromatography, which can be a limitation for certain applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy-Based Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive technique for metabolomics. nih.gov It provides detailed information about molecular structure and is particularly well-suited for isotopomer analysis due to its ability to distinguish isotopes at specific atomic positions.

One-dimensional (1D) ¹³C NMR spectroscopy directly detects the ¹³C nuclei within a molecule. acs.org Its primary advantage in metabolomics is the large spectral dispersion (typically over 200 ppm), which significantly reduces signal overlap compared to proton (¹H) NMR. acs.orgnih.gov When using this compound, all six carbon atoms in the nicotinamide ring are ¹³C-labeled, making them highly visible in a ¹³C NMR spectrum.

As this compound is converted to downstream metabolites like nicotinamide mononucleotide (NMN) and NAD+, the ¹³C-labeled pyridine (B92270) ring is conserved. nih.gov By acquiring a 1D ¹³C NMR spectrum of cell extracts, researchers can identify and quantify these labeled metabolites. cornell.edu The chemical shift of each carbon provides information about its chemical environment, confirming the identity of the metabolites. The signal intensity is proportional to the concentration of the labeled species. However, the major limitation of ¹³C NMR is its inherently low sensitivity due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio compared to ¹H. acs.orgnih.gov The use of a fully labeled precursor like this compound helps to overcome this sensitivity issue for the metabolites of interest. nih.gov

Two-dimensional (2D) NMR techniques, such as the (¹H,¹³C)-Heteronuclear Single Quantum Coherence (HSQC) experiment, offer significantly enhanced resolution compared to 1D methods. acs.org The HSQC experiment generates a 2D spectrum that correlates the chemical shifts of ¹³C nuclei with the chemical shifts of the protons directly attached to them. nih.govfrontiersin.org This provides an unambiguous assignment of specific proton and carbon signals to each C-H pair in a molecule. nih.gov

In the context of this compound metabolism, HSQC is invaluable for isotopomer discrimination. frontiersin.org It allows researchers to resolve and identify labeled metabolites even in complex biological mixtures where 1D spectra would be heavily crowded. frontiersin.orgnih.gov For example, the HSQC spectrum of NAD+ derived from this compound would show strong cross-peaks corresponding to the C-H pairs within the ¹³C-labeled nicotinamide ring moiety. The unique pattern of these cross-peaks serves as a fingerprint for the labeled metabolite, confirming its identity by comparison with databases or standards. nih.govdiva-portal.org This technique is crucial for accurately tracing the metabolic fate of the labeled precursor and distinguishing between different isotopomers. researchgate.net

While standard 2D NMR is powerful, its long acquisition times and relatively low sensitivity can be limiting, especially for low-abundance metabolites. acs.orgkaust.edu.sa Several advanced NMR techniques have been developed to address these challenges and are particularly useful for detailed isotopomer analysis of this compound metabolites.

Cryogenic Probes (CryoProbes): These probes cool the NMR detector electronics to very low temperatures (~20-30 K), which dramatically reduces thermal noise and can increase the signal-to-noise ratio by a factor of three to four or more. This enhancement allows for the detection of metabolites at much lower concentrations or reduces the required experiment time.

Non-Uniform Sampling (NUS): NUS is a data acquisition method that significantly shortens the duration of multidimensional NMR experiments. acs.org Instead of acquiring all data points in the indirect dimension, only a subset is collected, and the full spectrum is reconstructed using specialized algorithms. This makes high-resolution 2D NMR more feasible for high-throughput metabolomics studies. nih.gov

Band-Selective HSQC: This technique reduces the spectral width in the ¹³C dimension to focus on a specific range of chemical shifts. nih.gov By narrowing the focus, it allows for higher resolution in the region of interest, which can be critical for resolving closely spaced signals from different isotopomers.

These advanced methods enhance the ability to obtain high-quality data for quantifying the incorporation of ¹³C from this compound into its various metabolic products. kaust.edu.sarsc.org

A significant advantage of NMR is its non-invasive nature, which permits the study of metabolic processes in living cells in real-time. bham.ac.uk This "in-cell" NMR approach provides dynamic information that is lost when using cell extracts. nih.gov To maintain cell viability during the relatively long NMR acquisition times, specialized bioreactors or flow systems are used. These systems perfuse the cells with fresh, nutrient-rich medium, remove waste products, and control environmental conditions like temperature and oxygenation. bham.ac.uk

By introducing this compound into the perfusion medium, researchers can monitor its uptake and subsequent conversion into NMN and NAD+ directly within the living cells. sciforum.netresearchgate.net Time-course experiments, where NMR spectra are acquired sequentially, can reveal the kinetics of these metabolic pathways. nih.gov This approach has been successfully used to monitor the NAD metabolome and other key energy metabolites like ATP and acetyl-CoA. sciforum.netuw.edu Real-time monitoring provides unparalleled insight into how cellular metabolism adapts to various stimuli or perturbations, offering a dynamic view of the pathways fed by this compound. nih.govwiley.com

Applications in Metabolic Flux Analysis Mfa and Biochemical Pathway Elucidation

Elucidation of Nicotinamide (B372718) and NAD+ Salvage Pathway Metabolism

NAD+ is a critical coenzyme in redox reactions and a substrate for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs). nih.govjove.com Cellular NAD+ pools are maintained through a balance of de novo synthesis, a salvage pathway, and consumption. researchgate.net Nicotinamide-13C6 is instrumental in dissecting the intricate dynamics of these pathways.

The salvage pathway is the primary route for NAD+ biosynthesis in most mammalian cells, recycling nicotinamide produced from NAD+-consuming reactions. researchgate.net this compound allows for the direct measurement of the flux through this salvage pathway. When cells are supplied with this compound, the rate of incorporation of the 13C label into the NAD+ pool can be quantified, providing a direct measure of the salvage pathway's activity. This approach has been used to demonstrate that in yeast, the salvage pathway is the exclusive route for NAD+ biosynthesis under both normal and calorie-restricted conditions. nih.gov

Metabolic pathway tracing with stable isotope-labeled NAD+ precursors, such as nicotinamide, combined with high-resolution mass spectrometry, can reveal the individual contributions of synthesis and consumption to the steady-state NAD+ concentration. nih.govjove.com This technique is versatile and can be applied to isolated cells, tissue slices, and in vivo studies. nih.govjove.com

Key Findings from this compound Tracing Studies:

Organism/Cell TypeConditionKey Finding
Saccharomyces cerevisiaeNormal GrowthThe salvage pathway is preferentially used over de novo synthesis. nih.gov
Saccharomyces cerevisiaeCalorie RestrictionThe salvage pathway is exclusively used for NAD+ biosynthesis. nih.gov

The ratio of the oxidized (NAD+) to the reduced (NADH) form of the cofactor is a critical indicator of the cell's redox state and influences cellular energy metabolism. nih.govnih.gov this compound tracing can shed light on the dynamics of NAD+ redox homeostasis by monitoring the labeling patterns in both NAD+ and NADH. This allows researchers to assess how various physiological or pathological conditions impact the balance between NAD+ synthesis, consumption, and reduction. Perturbations in NAD+ homeostasis have been linked to multiple disease states, including neurodegeneration and cancer. nih.gov

Relative Contribution of NAD+ Consuming Enzymes:

Enzyme FamilyCellular FunctionImpact of this compound Tracing
SirtuinsProtein deacetylation, metabolic regulationAllows for indirect measurement of activity by tracking NAD+ consumption. nih.govresearchgate.net
PARPsDNA repair, cell deathEnables quantification of NAD+ consumption, particularly in response to DNA damage. nih.govjove.com
CD38Calcium signalingFacilitates the study of its contribution to overall NAD+ turnover. youtube.com

Interrogation of Central Carbon and Energy Metabolism

While this compound primarily traces the fate of the nicotinamide moiety, its impact on the NAD+ pool has downstream consequences for central carbon metabolism, which relies on NAD+ as a key cofactor for redox reactions.

Glycolysis and the TCA cycle are fundamental pathways for energy production and are heavily dependent on the availability of NAD+ for key enzymatic steps, such as the glyceraldehyde-3-phosphate dehydrogenase reaction in glycolysis and several dehydrogenase reactions in the TCA cycle. nih.gov While tracers like 13C-glucose are more direct probes for these pathways, this compound can be used to understand how NAD+ availability, modulated by the salvage pathway, influences the fluxes through glycolysis and the TCA cycle. For instance, studies have shown that nicotinamide treatment can increase the metabolism of fatty acids into TCA cycle intermediates. nih.gov

Analysis of Interconnections with Amino Acid and Fatty Acid Metabolism

While direct studies extensively detailing the use of this compound to trace its carbon backbone into amino acids and fatty acids are limited, the theoretical basis for such investigations is strong. Nicotinamide is a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in a vast number of metabolic reactions, including those in amino acid and fatty acid metabolism.

The catabolism of many amino acids feeds into the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism that is heavily reliant on NAD+. nih.gov By tracing the flux of NAD+ pools synthesized from this compound, it would be theoretically possible to observe the influence of NAD+ availability on the rate of amino acid degradation and utilization for energy production or biosynthesis. For instance, the activity of NAD+-dependent enzymes in branched-chain amino acid (BCAA) catabolism could be indirectly monitored. researchgate.net

Similarly, fatty acid synthesis and oxidation are intrinsically linked to the availability of NAD+ and its phosphorylated form, NADP+. nih.gov Fatty acid oxidation (β-oxidation) generates NADH, while fatty acid synthesis consumes NADPH. nih.gov Although this compound does not directly contribute its carbon atoms to the fatty acid backbone, its role in maintaining the NAD+ pool is vital for these processes. MFA studies using this compound could, in principle, quantify the impact of nicotinamide salvage pathway activity on the rates of fatty acid turnover.

Table 1: Theoretical Application of this compound in Tracing Metabolic Interconnections

Metabolic PathwayKey NAD+-Dependent EnzymesPotential Insights from this compound Tracing
Amino Acid Metabolism Glutamate Dehydrogenase, Branched-Chain α-Keto Acid Dehydrogenase ComplexQuantifying the reliance of amino acid catabolism on de novo NAD+ synthesis from nicotinamide.
Fatty Acid Oxidation β-Hydroxyacyl-CoA DehydrogenaseAssessing the contribution of the nicotinamide salvage pathway to the NAD+ pool required for fatty acid breakdown for energy.
Fatty Acid Synthesis (Indirectly via NADPH regeneration pathways)Elucidating the indirect impact of NAD+ metabolism on the cellular redox state (NADPH/NADP+) that governs anabolic processes like lipogenesis.

This table represents theoretical applications based on the known roles of NAD+ in metabolism, as direct experimental evidence using this compound for these specific tracing purposes is not widely available in published literature.

Assessment of Metabolic Remodeling Under Controlled Perturbations

Cells dynamically remodel their metabolic networks in response to environmental and intracellular cues. This compound can be a valuable tool to quantify these shifts in NAD+ metabolism under various controlled perturbations.

Analysis of Cellular Responses to Hypoxia and Oxidative Stress

Hypoxia, or low oxygen availability, forces a shift from oxidative phosphorylation to glycolysis for ATP production, a phenomenon that significantly alters the cellular NAD+/NADH ratio. nih.gov Studies have shown that under hypoxic conditions, the demand for NAD+ for glycolysis increases. nih.gov Using this compound as a tracer would allow researchers to measure the rate of NAD+ synthesis from nicotinamide to meet this demand. Research indicates that nicotinamide can protect cardiomyocytes from hypoxic injury by alleviating mitochondrial stress. europeanreview.org

Oxidative stress, characterized by an excess of reactive oxygen species (ROS), can damage cellular components and deplete NAD+ levels through the activation of DNA repair enzymes like poly(ADP-ribose) polymerases (PARPs). nih.gov Nicotinamide has been shown to reduce inflammation and oxidative stress. nih.gov Tracing with this compound could precisely quantify the increased flux through the nicotinamide salvage pathway as a compensatory mechanism to replenish the NAD+ consumed during the oxidative stress response.

Investigation of Metabolic Shifts Induced by Enzyme Inhibition (e.g., NAMPT inhibition)

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that converts nicotinamide to nicotinamide mononucleotide (NMN), a direct precursor to NAD+. nih.gov Inhibition of NAMPT has emerged as a promising anti-cancer strategy, as cancer cells often have a high demand for NAD+. nih.gov

Pharmacological inhibition of NAMPT leads to a significant depletion of cellular NAD+ levels, which in turn attenuates glycolysis at the NAD+-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step. nih.gov This blockade results in a redirection of glucose flux into the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govresearchgate.net By using this compound in concert with NAMPT inhibitors, researchers can quantify the degree of salvage pathway inhibition and explore the metabolic escape mechanisms that cells might employ. While this compound tracing would show a lack of incorporation into the NAD+ pool upon effective NAMPT inhibition, it would be crucial in validating the on-target effect of the inhibitor.

Table 2: Expected Outcomes of this compound Tracing Under Perturbations

PerturbationExpected Metabolic ShiftExpected this compound Tracing Result
Hypoxia Increased reliance on glycolysis, higher demand for NAD+.Increased rate of 13C incorporation from this compound into the NAD+ pool.
Oxidative Stress Increased NAD+ consumption by PARPs for DNA repair.Increased flux through the nicotinamide salvage pathway, reflected by a higher rate of 13C labeling of NAD+.
NAMPT Inhibition Blockade of NAD+ synthesis from nicotinamide, leading to NAD+ depletion.Drastic reduction or complete absence of 13C incorporation from this compound into NAD+ and related metabolites.

Impact of Specific Nutrient Availability and Dietary Manipulations in Research Models

The availability of nutrients profoundly influences cellular metabolism. For instance, glucose and glutamine levels can dictate the primary pathways for energy production. While specific studies using this compound in the context of varied nutrient availability are not prominent, it is known that nicotinamide riboside, another NAD+ precursor, can mitigate the negative effects of a high-fat diet. nih.gov

Deciphering Compartmentalized Metabolic Fluxes (e.g., Cytosolic vs. Mitochondrial)

Eukaryotic cells possess distinct subcellular compartments, such as the cytosol and mitochondria, each with its own metabolic environment and NAD+ pool. nih.govuib.no Understanding the synthesis, transport, and utilization of NAD+ within these compartments is crucial for a complete picture of cellular metabolism.

The enzymes responsible for the final steps of NAD+ synthesis, the NMN adenylyltransferases (NMNATs), are localized to specific compartments: NMNAT-1 is nuclear, NMNAT-2 is in the Golgi and cytoplasm, and NMNAT-3 is mitochondrial. nih.gov This compartmentalization suggests that NAD+ pools may be independently regulated.

Using this compound, it is possible to investigate the dynamics of these separate pools. By isolating different cellular compartments (e.g., cytosolic and mitochondrial fractions) after labeling cells with this compound, the rate of 13C incorporation into the NAD+ of each compartment can be measured. This approach can help answer fundamental questions, such as the extent to which mitochondria synthesize their own NAD+ from imported nicotinamide versus importing NAD+ directly from the cytosol. nih.gov Studies suggest that human mitochondria likely rely on their own autonomous NAD+ biosynthesis. uib.no Nicotinamide has been shown to enhance mitochondrial metabolism, and tracing studies with this compound could quantify the specific flux changes within this organelle. nih.govboeckeler.com

Role in Pre Clinical Research Models and Mechanistic Investigations

Utilization in In Vitro Cellular Research Models

In vitro cell culture systems are fundamental tools for dissecting cellular metabolism. The use of Nicotinamide-13C6 in these models enables precise quantification of NAD+ synthesis and consumption rates under various experimental conditions.

Mammalian Cell Culture Systems (e.g., HCT116, HepG2, HEK293T, Myotubes)

This compound is employed across a range of mammalian cell lines to investigate the intricacies of NAD+ metabolism, which can vary significantly between different cell types and disease states.

HCT116 (Human Colon Cancer Cells): In cancer research, understanding the metabolic reprogramming of tumor cells is crucial. While direct studies detailing the use of this compound in HCT116 cells are not extensively published, the principle of using isotopically labeled precursors to study NAD+ flux is well-established in cancer cell lines. Such studies would aim to elucidate how oncogenic signaling pathways alter nicotinamide (B372718) utilization and NAD+ turnover to support rapid proliferation and survival.

HepG2 (Human Liver Cancer Cells): The liver is a central hub for metabolism. Research using deuterium-labeled nicotinamide in HepG2 cells has demonstrated the feasibility of tracing the incorporation of the label into the NAD+ pool. These studies have shown that nicotinamide is a primary precursor for NAD+ synthesis in these cells. By applying similar methodologies with this compound, researchers can quantify the rate of NAD+ synthesis and breakdown, providing insights into liver-specific NAD+ homeostasis and its dysregulation in diseases like hepatocellular carcinoma.

HEK293T (Human Embryonic Kidney Cells): HEK293T cells are a common model for studying fundamental cellular processes. While specific data on this compound is limited, these cells are known to efficiently take up and convert nicotinamide into NAD+. Isotope tracing studies in HEK293T cells would be instrumental in defining the baseline kinetics of NAD+ metabolism in a non-cancerous, highly transfectable human cell line, providing a valuable reference for comparison with disease models.

Myotubes (Differentiated Muscle Cells): Skeletal muscle has high energy demands, making NAD+ metabolism critical for its function. Studies in primary myotubes are essential for understanding muscle-specific metabolic health and disease. While direct application of this compound is not widely reported, research using other labeled NAD+ precursors in myotubes aims to understand how factors like exercise and diet influence NAD+ levels and mitochondrial function.

Interactive Table: Application of Isotopically Labeled Nicotinamide in Mammalian Cell Lines

Cell LinePrimary Research Focus with Labeled NicotinamideKey Findings/Anticipated Outcomes
HCT116 Cancer metabolism, NAD+ turnover in proliferative states.Elucidation of altered NAD+ flux supporting tumor growth.
HepG2 Liver-specific NAD+ homeostasis, metabolic diseases.Quantification of NAD+ synthesis and breakdown rates in a hepatic context.
HEK293T Fundamental NAD+ biology, baseline metabolic rates.Establishing reference kinetics for NAD+ metabolism in a human cell line.
Myotubes Muscle energy metabolism, impact of physiological stimuli.Understanding the regulation of NAD+ pools in response to exercise and nutrition.

Application in Stem Cell-Derived Neuronal and Other Specialized Cultures

The use of this compound extends to more specialized cell culture systems, offering insights into the unique metabolic demands of differentiated cells.

In the context of stem cell-derived neuronal cultures , understanding NAD+ metabolism is critical due to the high energy requirements of neurons and the implication of NAD+ decline in neurodegenerative diseases. While specific studies employing this compound in these models are emerging, the methodology allows for the investigation of how NAD+ dynamics change during neuronal differentiation and maturation. It can also be used to assess the metabolic consequences of genetic mutations associated with neurological disorders and to test the efficacy of NAD+-boosting therapeutic strategies.

Integration with Three-Dimensional (3D) Cell Culture Systems and Organoids

Three-dimensional cell cultures, such as spheroids and organoids, more accurately mimic the in vivo microenvironment compared to traditional 2D cultures. The application of stable isotope tracers like this compound in these complex systems is a growing area of research.

Metabolic studies in organoids using this compound can reveal how cell-cell interactions and the formation of tissue-like structures influence NAD+ metabolism. This approach is particularly valuable for studying developmental processes and the metabolic landscape of patient-derived tumor organoids, which can inform personalized medicine strategies. The ability to trace nutrient utilization in a more physiologically relevant context is a significant advantage of combining this compound with 3D culture technologies.

Application in In Vivo Animal Models for Systemic Metabolic Interrogation

In vivo studies are essential for understanding how NAD+ metabolism is regulated at the whole-organism level and how different tissues contribute to systemic NAD+ pools.

Rodent Models (e.g., mice, rats) for Whole-Organism Metabolic Studies

Rodent models are instrumental in studying the systemic effects of diet, aging, and disease on NAD+ metabolism. The administration of this compound to mice or rats allows for the tracing of its conversion to NAD+ in various organs.

Research has shown that orally administered labeled nicotinamide is absorbed and incorporated into the NAD+ pool in different tissues, with the liver playing a central role in its metabolism. By analyzing tissue samples at different time points after administration, scientists can determine the kinetics of NAD+ synthesis and turnover in organs such as the liver, muscle, brain, and kidney. This provides a comprehensive picture of whole-body NAD+ homeostasis and how it is impacted by physiological and pathological conditions. For instance, such studies can reveal tissue-specific differences in NAD+ flux and how these are altered in models of metabolic diseases or during the aging process.

Interactive Table: In Vivo NAD+ Metabolism Studies with Labeled Nicotinamide in Rodents

OrganKey Aspect of NAD+ Metabolism InvestigatedGeneral Findings
Liver Central role in systemic nicotinamide clearance and NAD+ synthesis.High capacity for NAD+ synthesis from nicotinamide.
Muscle NAD+ dynamics in response to energy demand.NAD+ turnover is influenced by physical activity.
Brain NAD+ metabolism in the central nervous system.Essential for neuronal health and function.
Kidney Role in nicotinamide reabsorption and NAD+ maintenance.Active in NAD+ synthesis and turnover.

Invertebrate Models (e.g., C. elegans) for Genetic and Pathway Perturbations

The nematode Caenorhabditis elegans is a powerful model organism for genetic studies of metabolism and aging. Its short lifespan and genetic tractability make it ideal for investigating the role of specific genes and pathways in regulating NAD+ homeostasis.

While specific studies utilizing this compound in C. elegans are not extensively documented, the use of stable isotopes to trace metabolic pathways is a recognized methodology in this model. By feeding C. elegans with this compound, researchers could dissect the genetic determinants of NAD+ synthesis and identify novel regulators of NAD+ levels. This approach would also be valuable for screening for compounds that modulate NAD+ metabolism and extend lifespan or healthspan.

Investigating Underlying Mechanisms of Disease Pathogenesis in Experimental Models

Stable isotope tracing using compounds like this compound is a powerful technique to elucidate the metabolic pathways that are altered in disease states. By replacing the naturally abundant carbon-12 atoms with carbon-13, researchers can follow the journey of these molecules through complex biochemical reactions.

Analysis of Cancer Metabolism and Therapeutic Resistance in Cellular Models

Cancer cells are known to reprogram their metabolism to support their rapid proliferation and survival. creative-proteomics.com Nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme for which nicotinamide is a precursor, plays a central role in these metabolic alterations. nih.gov The use of stable isotope tracers like this compound allows for the quantitative measurement of intracellular metabolic fluxes, providing a detailed picture of how cancer cells utilize nutrients. creative-proteomics.comnih.gov

13C Metabolic Flux Analysis (13C-MFA) has become a primary technique for quantifying these fluxes in cancer cells. nih.govresearchgate.net This method can reveal how cancer cells adapt their metabolism to the tumor microenvironment, for instance, under hypoxic conditions. nih.gov By tracing the 13C label from this compound, researchers can determine its contribution to the NAD+ pool and the subsequent impact on metabolic pathways that are critical for cancer cell growth and survival.

Furthermore, understanding the metabolic adaptations that lead to therapeutic resistance is a significant challenge in cancer treatment. nih.gov Nicotinamide metabolism has been implicated in resistance to certain therapies. nih.gov Isotopic tracing with this compound can help to dissect the metabolic rewiring that occurs in drug-resistant cancer cells, potentially identifying new therapeutic targets to overcome resistance.

Table 1: Application of 13C Metabolic Flux Analysis in Cancer Research

Research Area Application of 13C-MFA Key Findings
Tumorigenicity Dissecting bioreaction networks in human mammary epithelial cells with varying levels of tumorigenicity. Revealed distinct substrate utilization patterns in the TCA cycle and de novo lipogenesis. Identified enhanced activity of the oxidative pentose (B10789219) phosphate (B84403) pathway, malate (B86768) dehydrogenase, and isocitrate dehydrogenase in the most tumorigenic cells. mit.edu
Tumor Hypoxia Investigating metabolic phenotypes of 2D- and 3D-cultured cancer cells to mimic the tumor microenvironment. Demonstrated distinct metabolic phenotypes in 3D-cultured cells, with upregulated pyruvate (B1213749) carboxylase flux and downregulated glutaminolytic flux. nih.gov
Therapeutic Resistance Uncovering mechanisms of drug action and resistance. MFA provides a framework for understanding metabolic dysregulation, which can facilitate the discovery of therapeutic targets and the development of drugs to overcome resistance. creative-proteomics.com

Understanding Mitochondrial Dysfunction and Bioenergetic Compromise in Disease Models

Mitochondria are the powerhouses of the cell, and their dysfunction is implicated in a wide range of diseases, including rare inherited metabolic disorders and common age-associated conditions. nih.gov NAD+ is a critical molecule for mitochondrial function, and its precursors, like nicotinamide, have been investigated as potential therapeutic agents to boost mitochondrial health. nih.gov

Nicotinamide riboside (NR), another NAD+ precursor, has been shown to improve mitochondrial bioenergetics. nih.govnih.gov Studies using isotopic tracers can shed light on how these precursors contribute to NAD+ pools and impact mitochondrial metabolism. For instance, tracing the metabolism of 13C-labeled serine can reveal impairments in mitochondrial one-carbon metabolism, a key pathway linked to mitochondrial function. nih.gov While direct studies using this compound in this specific context are emerging, the principle of isotopic tracing is well-established for investigating mitochondrial pathways.

Research in mouse models of mitochondrial myopathy has shown that boosting NAD+ levels can delay disease progression by inducing mitochondrial biogenesis and preventing structural abnormalities in mitochondria. nih.gov Future studies employing this compound could provide more precise information on the flux of nicotinamide into NAD+ within mitochondria and how this influences bioenergetic pathways in these disease models.

Exploration of Age-Related Metabolic Alterations in Pre-clinical Systems

Aging is associated with a decline in the levels of NAD+, which is thought to contribute to many age-related diseases. nih.gov Metabolomics studies have identified significant changes in numerous metabolites during the aging process, highlighting the importance of metabolic reprogramming in aging. nih.gov

Precursors of NAD+, including nicotinamide, have been shown to have beneficial effects in the context of aging. nih.gov For example, research has indicated that nicotinamide supplementation can limit accelerated aging in models of certain genetic disorders by restoring antioxidant defenses and enhancing autophagy. nih.gov In animal models, a decline in the NAD+:NADH ratio with aging has been observed, suggesting that age-related metabolic changes can impact NAD+ availability. nih.gov

The use of this compound in pre-clinical aging models can help to quantify the changes in nicotinamide metabolism and NAD+ synthesis that occur with age. This can provide a clearer understanding of how NAD+ homeostasis is altered and how interventions aimed at boosting NAD+ levels exert their effects on a metabolic level. For instance, one study demonstrated the utility of an isotope-encoded two-label system to differentiate NAD+ metabolites derived from tryptophan versus those from niacin/nicotinamide, showcasing the power of isotopic labeling in dissecting metabolic pathways. nih.gov

Development of Isotopic Research Tools and Validated Internal Standards for Biochemical Assays

Beyond its use in metabolic flux analysis, this compound serves as a critical tool in the development of robust and accurate biochemical assays.

The availability of stable isotope-labeled compounds is crucial for conducting rigorous and reproducible analysis of metabolites like NAD+. nih.gov this compound is commercially available, facilitating its use in research. isotope.com

In quantitative analytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS), matrix effects can significantly impact the accuracy of measurements. nih.gov A stable isotope-labeled internal standard, which has the same chemical properties as the analyte but a different mass, is the ideal tool to correct for these matrix effects. nih.govresearchgate.net

By adding a known amount of this compound to a biological sample, researchers can accurately quantify the levels of endogenous nicotinamide. The labeled standard co-elutes with the unlabeled analyte and experiences the same variations during sample preparation and ionization, allowing for reliable normalization of the signal. nih.gov This approach improves both the trueness and precision of the analytical method. nih.gov The use of 13C-labeled internal standards is considered superior to deuterium (B1214612) (2H)-labeled standards in some cases, as they are less likely to exhibit chromatographic separation from the analyte. researchgate.net

Theoretical Frameworks and Computational Modeling for Isotopic Data Interpretation

Principles of Stable Isotope Resolved Metabolomics (SIRM)

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique used to trace the metabolic fate of a stable isotope-labeled molecule, such as Nicotinamide-13C6, through a biological system. researchgate.netisotope.comresearchgate.net This approach provides detailed insights into the activity of metabolic pathways, which can be altered in various disease states, including cancer. researchgate.netnih.gov The core principle of SIRM involves introducing a nutrient labeled with a stable isotope, like ¹³C, into cells, tissues, or organisms. researchgate.net As the labeled nutrient is metabolized, the isotope is incorporated into various downstream metabolites. researchgate.net

By using analytical techniques such as high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify and quantify the labeled metabolites. isotope.comresearchgate.net This allows for the mapping of active metabolic pathways and the determination of metabolic fluxes—the rates of reactions in a metabolic network. researchgate.netnih.gov The power of SIRM lies in its ability to provide a dynamic view of metabolism, revealing not just the concentrations of metabolites, but the actual flow of atoms through the metabolic network. researchgate.net For example, using uniformly labeled [U-¹³C]-glucose, SIRM can distinguish the synthesis of key metabolites through different pathways like glycolysis and the Krebs cycle based on the resulting ¹³C labeling patterns. nih.gov This level of detail is crucial for understanding the metabolic reprogramming that occurs in diseases and for identifying potential therapeutic targets. researchgate.netnih.gov

Advanced Concepts in Isotope Ratio Mass Spectrometry (IR/MS)

Isotope Ratio Mass Spectrometry (IRMS) is a specialized field of mass spectrometry focused on the precise measurement of the relative abundance of isotopes in a sample. wikipedia.orgresearchgate.net This technique is fundamental to interpreting the data from stable isotope tracing studies. Recent advancements in IRMS instrumentation have significantly enhanced its precision and applicability. numberanalytics.com

One of the key advanced concepts in IRMS is the use of multi-collector instruments . These instruments can measure multiple isotopes simultaneously, leading to higher precision and efficiency in data acquisition. numberanalytics.com Another important development is the coupling of IRMS with chromatographic techniques, such as gas chromatography (GC-IRMS) and liquid chromatography (LC-IRMS). nih.govresearchgate.net This allows for the compound-specific isotope analysis (CSIA) of individual molecules within a complex mixture. unibas.ch For instance, GC-C-IRMS involves the combustion of separated compounds into simple gases (like CO₂) before they enter the mass spectrometer, enabling the determination of the isotopic composition of the original molecule. ucdavis.edu

These advanced techniques are crucial for analyzing the low levels of isotopic enrichment often found in biological samples from in vivo studies. tandfonline.com Furthermore, the development of new sample introduction methods, like laser ablation, and sophisticated software for data analysis has expanded the capabilities of IRMS in various research fields, including geochemistry, food authenticity, and forensic science. numberanalytics.comwvu.edu

Computational Algorithms for Carbon-13 Metabolic Flux Analysis (13C-MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a computational method used to quantify the rates (fluxes) of intracellular metabolic reactions. creative-proteomics.comnih.govethz.ch It is considered the gold standard for determining in vivo metabolic fluxes. creative-proteomics.com The process involves feeding cells a ¹³C-labeled substrate, measuring the resulting isotopic labeling patterns in metabolites, and then using a computational model to estimate the fluxes that best explain the observed labeling data. d-nb.info

The core of ¹³C-MFA is a mathematical model that describes the stoichiometry and atom transitions of the metabolic network. By minimizing the difference between the experimentally measured labeling patterns and those predicted by the model, the intracellular fluxes can be determined. d-nb.info This powerful technique provides a quantitative map of cellular metabolism, offering deep insights into cellular physiology and regulation. creative-proteomics.comnih.gov

Application of Elementary Metabolite Units (EMU) Framework

A significant computational challenge in ¹³C-MFA is the large number of isotopomer (isomeric molecules with isotopes at different positions) balance equations that need to be solved, especially for complex metabolic networks. nih.govnih.gov The Elementary Metabolite Units (EMU) framework was developed to address this challenge by significantly reducing the complexity of the computational model without losing any information. nih.govnih.govresearchgate.net

The EMU framework is based on a decomposition algorithm that identifies the minimal set of information required to simulate the isotopic labeling within a network. nih.gov These minimal informational units are called Elementary Metabolite Units. By using EMUs as the basis for the system equations, the number of variables and equations that need to be solved is drastically reduced, often by an order of magnitude. nih.govnih.gov This makes the EMU framework particularly efficient for analyzing complex systems, especially those using multiple isotopic tracers. nih.govnih.gov The EMU framework is at the heart of many widely used ¹³C-MFA software packages. frontiersin.org

Implementation of Non-Stationary MFA (NS-MFA) for Dynamic Flux Determinations

Traditional ¹³C-MFA assumes that the biological system is at both a metabolic and isotopic steady state. However, many biological systems, such as those undergoing dynamic changes or those with slow metabolic rates, may not reach an isotopic steady state during the experimental timeframe. vanderbilt.eduresearchgate.net Isotopically Non-Stationary MFA (INST-MFA) was developed to analyze such systems. vanderbilt.eduresearchgate.net

INST-MFA uses a dynamic modeling approach, employing ordinary differential equations (ODEs) to describe the change in isotopic labeling over time. osti.gov This allows for the estimation of metabolic fluxes from transient isotopic labeling data collected at multiple time points before the system reaches isotopic equilibrium. osti.govvanderbilt.edu INST-MFA has several advantages, including the ability to analyze systems with slow labeling dynamics and to provide more precise flux estimations for certain reactions. vanderbilt.edu However, it also introduces additional complexity in experimental design and data analysis. osti.gov When both metabolic and isotopic states are non-stationary, it is referred to as Dynamic MFA (DMFA). rsc.org

Integration of Multi-Omics Datasets for Comprehensive Systems-Level Understanding

To gain a holistic understanding of complex biological systems, it is increasingly important to integrate data from multiple "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. azolifesciences.comomicstutorials.comfrontiersin.org This multi-omics approach provides a more complete picture of the flow of biological information, from the genetic blueprint to the functional metabolic output. azolifesciences.com

Integrating metabolomics data, particularly from stable isotope tracing studies, with other omics datasets can reveal how genetic and regulatory changes manifest at the metabolic level. mdpi.combioscipublisher.com For example, combining transcriptomics and metabolomics can identify how changes in gene expression affect metabolic pathway activity. mdpi.com Various computational strategies are used for multi-omics integration, including network analysis, pathway enrichment analysis, and machine learning approaches. azolifesciences.commdpi.com

One powerful approach is Multi-Omics Factor Analysis (MOFA), a computational method that can identify the principal sources of variation within and across different omics datasets. embopress.org By disentangling shared and data-specific sources of heterogeneity, MOFA can uncover novel relationships between different molecular layers and provide deeper insights into the complex mechanisms underlying health and disease. embopress.org The integration of ¹³C-MFA data with other omics datasets is a key strategy in systems biology for building comprehensive models of cellular function. nih.gov

Future Directions and Emerging Research Avenues in Nicotinamide 13c6 Studies

Advancements in High-Throughput Isotopic Tracing Methodologies

A significant bottleneck in metabolic research has been the limited capacity to rapidly analyze the metabolic state of numerous engineered strains or conditions. nih.gov However, recent advancements are paving the way for high-throughput (HT) 13C-fluxomics workflows. nih.gov These methodologies integrate automated cultivation and sampling systems with advanced analytical platforms for isotopic analysis, enabling the rapid assessment of intracellular fluxes on a large scale. nih.govresearchgate.net

The application of these HT systems to Nicotinamide-13C6 studies allows researchers to screen vast libraries of genetic or chemical perturbations and their effects on NAD+ metabolism. For instance, mini-bioreactor systems facilitate parallel tracer experiments under tightly controlled conditions, which, when coupled with rapid mass spectrometry techniques, can generate comprehensive datasets on how different conditions affect the incorporation of the 13C label from nicotinamide (B372718) into NAD+ and its related metabolites. researchgate.net This approach is invaluable for systems biology, synthetic biology, and drug discovery, where understanding metabolic reprogramming across many samples is crucial. nih.govnih.gov The development of sophisticated software for automated data processing and flux calculation further accelerates this pipeline, transforming 13C metabolic flux analysis (13C-MFA) from a low-throughput, specialized technique into a more accessible and powerful screening tool. researchgate.netmdpi.com

Key AdvancementDescriptionRelevance to this compound Studies
Automated Cultivation Systems Mini-bioreactors and microtiter plate-based systems that allow for parallel, controlled cell cultures. nih.govresearchgate.netEnables simultaneous testing of multiple conditions (e.g., different cell lines, drug treatments) on NAD+ synthesis from this compound.
Rapid Sampling & Analytics Automated sample preparation coupled with high-throughput mass spectrometry (LC-MS, GC-MS). researchgate.netmdpi.comDrastically reduces the time required to measure 13C enrichment in the NAD+ metabolome across a large number of samples.
Advanced Data Processing Software for automated isotopomer analysis, data correction, and flux calculation. nih.govmdpi.comFacilitates the conversion of raw mass spectrometry data into meaningful metabolic flux maps, highlighting changes in NAD+ pathway activity.

Development of Multi-Isotope Labeling Strategies (e.g., concurrent 13C, 15N, 2H Tracing)

While single-isotope tracing with this compound provides valuable information on carbon flow, cellular metabolism involves the dynamic interplay of multiple elements. escholarship.org The development of multi-isotope labeling strategies, which use tracers for carbon (13C), nitrogen (15N), and hydrogen (deuterium, 2H) simultaneously, offers a more holistic view of metabolic networks. escholarship.orgvanderbilt.edunih.gov High-resolution mass spectrometry is a key enabler of this approach, as it can resolve the distinct mass shifts contributed by each different isotope within a single metabolite. escholarship.orgnih.gov

In the context of NAD+ metabolism, a multi-labeling approach could involve co-administering this compound with 15N-labeled glutamine and deuterated water (2H2O). nih.govmdpi.comnih.gov This would allow researchers to simultaneously track:

Carbon skeletons: The fate of the nicotinamide ring using 13C.

Nitrogen sources: The contribution of amino acids like glutamine to nucleotide synthesis using 15N. escholarship.org

Redox reactions: The activity of pathways that generate reducing equivalents (NADPH), which can be monitored through the incorporation of deuterium (B1214612), using 2H. vanderbilt.edu

A recent study utilized a novel triple-isotope labeled nicotinamide mononucleotide (NMN) to confidently trace its metabolic fate and investigate NAD+ biosynthetic pathways in vivo. nih.gov This highlights the power of using multiple labels on a single precursor. By applying a similar strategy, such as combining this compound with 15N-labeling on the amide group, researchers can differentiate the fates of the pyridine (B92270) ring and its nitrogen atom, providing unprecedented detail on NAD+ salvage and breakdown pathways. nih.govmedchemexpress.com This multi-faceted approach is critical for untangling the complex connections between NAD+ metabolism, central carbon metabolism, amino acid synthesis, and cellular redox state. escholarship.orgvanderbilt.edu

Integration with Advanced Imaging Techniques for Spatiotemporal Metabolic Resolution

A significant limitation of traditional metabolomics is that it requires cell or tissue homogenization, losing all spatial information. researchgate.net Integrating this compound tracing with advanced imaging techniques overcomes this by allowing for the visualization of metabolic activity within intact tissues, a field known as spatial metabolomics. researchgate.netacs.orgresearchgate.net

One powerful technique is matrix-assisted laser desorption ionization mass spectrometry imaging (MALDI-MSI). researchgate.net Studies have successfully coupled stable isotope infusions of [13C6]nicotinamide with MALDI-MSI, a method termed "iso-imaging," to map metabolic activity in a spatially resolved manner. researchgate.netresearchgate.netresearchgate.net For example, in mouse kidney tissue, this approach revealed distinct patterns of NAD+ and NADH synthesis from the labeled nicotinamide, clearly distinguishing between different anatomical regions like the cortex, medulla, and blood vessels. researchgate.netresearchgate.net The higher rate of NAD+ labeling in the cortex was correlated with higher expression of the enzyme NMNAT3, demonstrating how iso-imaging can link metabolic function to molecular expression at a tissue level. researchgate.net

Other emerging techniques like resonance Raman microscopy combined with stable isotope labeling can provide spatiotemporal monitoring of the production of specific metabolites within single living cells. rsc.org While not yet specifically demonstrated with this compound, the principle of using vibrational spectroscopy to differentiate between 12C and 13C-containing molecules holds promise for tracking NAD+ synthesis at subcellular resolution. mdpi.com These imaging advancements are transforming metabolic research by adding a crucial spatial dimension, enabling scientists to understand how metabolic pathways are organized and regulated across different cells and tissue microenvironments. researchgate.netacs.org

Imaging TechniquePrincipleApplication with this compound
MALDI-MSI ("Iso-imaging") A laser desorbs molecules from a tissue slice, which are then identified by mass spectrometry, creating a 2D map of metabolite distribution. researchgate.netresearchgate.netVisualizes the spatial distribution of newly synthesized [13C6]NAD+ and other labeled metabolites in tissue sections, revealing metabolic heterogeneity. researchgate.netresearchgate.net
Resonance Raman Microscopy Uses laser light to excite molecular vibrations, which are sensitive to isotopic substitution, allowing for imaging of labeled molecules in living cells. rsc.orgPotentially allows for real-time, spatiotemporal monitoring of this compound conversion to NAD+ within specific subcellular compartments.
Hyperpolarized 13C MRI Dramatically increases the magnetic resonance signal of a 13C-labeled probe, allowing for non-invasive, real-time imaging of metabolic conversion in vivo. nih.govCould be adapted to trace the flux of hyperpolarized this compound to NAD+, providing a dynamic view of NAD+ metabolism in whole organisms.

Potential for Precision Metabolic Engineering and Identification of Novel Biochemical Targets in Research Models

The quantitative data generated from this compound tracing studies has significant potential to drive precision metabolic engineering and aid in the discovery of novel biochemical targets. sci-hub.secreative-proteomics.com Metabolic flux analysis (13C-MFA), fueled by data from 13C tracers, provides precise measurements of the rates of reactions within a metabolic network. mdpi.comsci-hub.se

Furthermore, this compound can be a powerful tool in chemical proteomics and drug discovery for identifying the targets of novel compounds. nih.govunimib.it A common approach involves using stable isotope labeling in cell culture (SILAC) to compare protein-drug interactions in the presence and absence of a competitor. nih.govunimib.it An alternative functional approach is to use this compound to assess how a drug perturbs NAD+ metabolism. If a compound causes a buildup of a specific 13C-labeled intermediate derived from this compound, it suggests the drug may be inhibiting a downstream enzyme. This strategy can help elucidate a drug's mechanism of action and identify its direct or indirect biochemical targets within the complex network of cellular metabolism. nih.gov By revealing how small molecules impact metabolic fluxes, these tracing studies provide crucial insights for validating and developing new therapeutic agents.

Q & A

Q. What are the primary applications of Nicotinamide-13C6 in metabolic flux analysis, and how does isotopic labeling enhance data accuracy?

Q. How should researchers design experiments to ensure reproducible quantification of this compound in biological matrices?

Experimental design must include:

  • Sample preparation : Use quenching methods (e.g., cold methanol) to halt enzymatic activity and avoid isotopic scrambling.
  • Calibration curves : Prepare matrix-matched standards to account for ion suppression/enhancement in MS.
  • Quality controls : Spike recovery experiments to validate extraction efficiency (target: 85–115%).
  • Instrumentation : High-resolution MS (HRMS) with a mass accuracy ≤ 3 ppm is recommended for distinguishing 13C6 isotopes from potential interferents .

Advanced Research Questions

Q. How can isotopic dilution effects be minimized when using this compound in longitudinal in vivo studies?

Isotopic dilution occurs due to endogenous unlabeled nicotinamide pools. Mitigation strategies include:

  • Pre-dosing equilibration : Administer this compound for ≥5 half-lives of NAD+ in the target tissue to achieve steady-state labeling.
  • Dose optimization : Pilot studies to determine the minimal tracer dose required for detectable enrichment (e.g., ≥5% 13C6-NAD+ in plasma).
  • Compartmental modeling : Use software like INCA to correct for dilution effects in dynamic flux analyses .

Q. What analytical methods resolve contradictions in isotopic enrichment data between LC-MS and NMR platforms?

Discrepancies often arise from:

  • Fragmentation artifacts in MS : Collision-induced dissociation (CID) may break 13C6-labeled molecules, skewing results. Use softer ionization (e.g., ESI) and parallel reaction monitoring (PRM).
  • NMR sensitivity limitations : Low-abundance 13C6 metabolites may fall below detection limits. Enrich samples via solid-phase extraction (SPE) or chemical derivatization. Cross-validate results using orthogonal methods and report both raw and normalized data to enhance reproducibility .

Q. How do researchers differentiate between isotopic scrambling and genuine metabolic redistribution of 13C labels in NAD+ metabolism studies?

Scrambling (non-enzymatic label redistribution) can be identified via:

  • Time-course experiments : Genuine metabolic labeling shows progressive enrichment, while scrambling appears as instantaneous signal noise.
  • Negative controls : Use heat-inactivated cell lysates or isotope-free media to isolate scrambling artifacts.
  • High-resolution tandem MS : Monitor 13C positional labeling (e.g., M+6 vs. M+3 fragments) to confirm enzymatic specificity .

Methodological and Ethical Considerations

Q. What criteria should guide the selection of this compound over other isotopes (e.g., 2H or 15N) in tracer studies?

Consider:

  • Metabolic stability : 13C labels are less prone to exchange reactions than 2H.
  • Detection sensitivity : 13C6 provides a higher mass shift (6 Da) for clearer MS detection vs. 15N (lower natural abundance).
  • Cost-benefit analysis : 13C6 is cost-prohibitive for large-scale in vivo studies; use 2H3 for pilot screens. Justify choices using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How should researchers address potential biases in this compound studies arising from cell-type-specific metabolic heterogeneity?

  • Single-cell metabolomics : Use fluorescence-activated cell sorting (FACS) to isolate labeled vs. unlabeled populations.
  • Transcriptomic integration : Correlate isotopic enrichment data with RNA-seq to identify metabolic gene expression outliers.
  • Ethical reporting : Disclose limitations in generalizability due to heterogeneity in the "Data Availability" section .

Data Presentation and Reproducibility

Q. What are the best practices for presenting this compound data in publications to ensure clarity and reproducibility?

  • Figures : Use heatmaps for isotopic enrichment trends and Sankey diagrams for flux pathways. Avoid overloading figures with >6 variables.
  • Tables : Include raw isotopic ratios, correction factors, and statistical thresholds (e.g., p < 0.01 for fold changes).
  • Supplemental data : Provide full MS/MS spectra, NMR chemical shifts, and computational scripts .

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